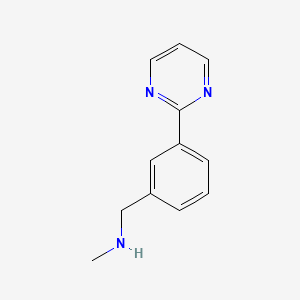

N-Methyl-3-pyrimidin-2-ylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-pyrimidin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-9-10-4-2-5-11(8-10)12-14-6-3-7-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOVMAYXXRVWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640281 | |

| Record name | N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-49-6 | |

| Record name | N-Methyl-3-(2-pyrimidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of N Methyl 3 Pyrimidin 2 Ylbenzylamine

Overview of Benzylamine (B48309) and Pyrimidine (B1678525) Scaffolds in Chemical Science

The benzylamine and pyrimidine moieties are individually recognized as "privileged structures" in chemical science, particularly in drug discovery, due to their ability to interact with a wide range of biological targets.

The benzylamine scaffold consists of a benzyl (B1604629) group attached to an amine. wikipedia.org It is a common precursor in organic synthesis and is integral to the industrial production of many pharmaceuticals. wikipedia.org Its derivatives have been successfully incorporated into drugs with diverse applications, including anti-emetic agents used to treat motion sickness, such as cinnarizine (B98889) and meclizine. wikipedia.org Furthermore, the benzylamine motif is a well-known structural element that binds effectively to the S1 binding site of many trypsin-like proteases, making it a valuable component in the design of potent and selective enzyme inhibitors. acs.org Research has also explored benzylamine derivatives as multifunctional agents for complex conditions like Alzheimer's disease. nih.gov

The pyrimidine scaffold, a nitrogen-containing heterocycle, is of fundamental importance in nature as a core component of nucleobases like cytosine, thymine, and uracil. bohrium.com In medicinal chemistry, pyrimidine derivatives are known to possess an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. mdpi.com The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of derivative compounds. mdpi.com This adaptability has made it a key pharmacophore in a number of clinically used drugs. bohrium.com Fused heterocyclic systems containing pyrimidine, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are also frequently used in the development of agents targeting conditions from cancer to neurodegenerative diseases. benthamdirect.comnih.govnih.gov

Importance of N-Methyl-3-pyrimidin-2-ylbenzylamine and its Derivatives in Academic Exploration

While direct research on this compound is limited, its significance lies in its potential as a synthetic intermediate and a scaffold for creating libraries of more complex molecules. The compound serves as a molecular hybrid, bringing together the structural features of both benzylamine and pyrimidine. This combination is a recognized strategy in drug discovery. For instance, the structure of the highly successful anticancer drug Imatinib features a phenyl-pyrimidine-amine core, demonstrating the therapeutic potential of linking these types of moieties. mdpi.comresearchgate.net

Academic exploration into this compound and its derivatives could focus on several key areas:

Novel Inhibitor Design: Given the established roles of both parent scaffolds in enzyme inhibition, derivatives could be synthesized to target specific enzyme families, such as kinases or proteases. The N-methyl group and the specific linkage between the rings provide distinct structural vectors for further chemical modification.

Combinatorial Chemistry: The compound is an ideal starting point for combinatorial chemistry, where the pyrimidine and benzyl rings can be systematically decorated with various functional groups. This allows for the rapid generation of a diverse library of compounds that can be screened for a wide range of biological activities.

Structure-Activity Relationship (SAR) Studies: The molecule provides a well-defined framework for conducting SAR studies. By synthesizing and testing derivatives, researchers can systematically probe how different substituents on either ring affect a particular biological outcome, providing valuable insights for designing more potent and selective molecules. bohrium.com

The synthesis of related structures, such as N-(pyrimidin-2-yl)glycinates, often involves the nucleophilic substitution of a leaving group (like chlorine) on the pyrimidine ring by an amine. mdpi.com A similar synthetic strategy could be envisioned for this compound, potentially starting from 2-chloropyrimidine (B141910) and N-methyl-3-aminobenzylamine. The exploration of such synthetic routes is a fundamental aspect of academic chemical research.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for N-Methyl-3-pyrimidin-2-ylbenzylamine has been deposited in scientific databases. Consequently, an analysis of its solid-state structure, including crystal system, space group, and unit cell dimensions, cannot be performed.

Without a determined crystal structure, the intermolecular interactions, such as hydrogen bonding networks and crystal packing arrangements, remain unknown. The identification of hydrogen bond donors and acceptors, as well as the geometry of these interactions, is not possible.

The conformational preferences and specific dihedral angles of the molecule in its solid state are yet to be determined. This information is derived directly from X-ray crystallography data, which is unavailable.

High-Resolution Spectroscopic Techniques for Molecular Characterization

Published high-resolution spectroscopic data for this compound could not be located. This prevents a detailed characterization of its molecular structure in solution or solid form through these methods.

No ¹H or ¹³C NMR spectra for this compound are available in the scientific literature. Therefore, an analysis of chemical shifts, coupling constants, and signal multiplicities, which would provide insight into the electronic environment of the protons and carbons, cannot be conducted.

Experimental FT-IR and Raman spectra for this compound have not been published. As such, the characteristic vibrational modes of its functional groups cannot be identified and assigned.

There is no available mass spectrometry data for this compound. This precludes the determination of its exact molecular weight and the analysis of its fragmentation patterns, which would offer clues about its structural components.

Computational and Molecular Modeling Studies of this compound Currently Unavailable in Published Literature

A comprehensive search of publicly available scientific literature and databases has revealed a lack of specific computational chemistry and molecular modeling studies for the chemical compound this compound. Despite the existence of this compound, confirmed by its entry in chemical databases, detailed research focusing on its electronic structure, quantum chemical calculations, and ligand-protein interactions appears to be unpublished or not widely disseminated.

Computational chemistry and molecular modeling are powerful tools used to predict and analyze the properties and behavior of molecules. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential (ESP) mapping, and molecular docking simulations are routinely employed to gain insights into the electronic characteristics, reactivity, and potential biological activity of chemical compounds.

For many related pyrimidine (B1678525) derivatives, extensive computational studies have been conducted and published. These studies typically provide valuable data on:

Geometry Optimization: Utilizing DFT to determine the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand electron-donating and accepting capabilities, which are crucial for predicting chemical reactivity.

Charge Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions of a molecule, offering clues about its interaction with other molecules.

Ligand-Protein Interactions: Employing molecular docking to simulate the binding of the compound to specific protein targets, predicting binding affinities and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

However, a specific application of these computational methods to this compound has not been found in the searched scientific literature. Consequently, the detailed data tables and specific research findings required to construct an in-depth article on its computational and molecular modeling studies are not available at this time. Further experimental and computational research would be necessary to elucidate the specific properties of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is pivotal in medicinal chemistry for predicting the activity of novel molecules, thereby prioritizing synthesis and testing efforts. nih.gov

Development and Validation of 2D- and 3D-QSAR Models

The development of a QSAR model begins with the collection of a dataset of molecules with known biological activities against a specific target. For a class of compounds including N-Methyl-3-pyrimidin-2-ylbenzylamine, this would involve synthesizing and testing a series of analogues. The dataset is then divided into a training set, for building the model, and a test set, for validating its predictive power. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties.

3D-QSAR: These models require the 3D alignment of the molecules in the dataset. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate steric and electrostatic fields around the aligned structures. These fields are then correlated with biological activity.

Validation is a critical step to ensure the model is robust and predictive. Internal validation is often performed using the leave-one-out cross-validation (q²) method on the training set. External validation is performed by using the developed model to predict the activity of the test set compounds, which were not used in model generation. The predictive ability is assessed using the predictive correlation coefficient (R²_pred). nih.gov

Selection and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. The selection of relevant descriptors is crucial for building a successful QSAR model. These descriptors fall into several categories. nih.govmdpi.com

| Descriptor Category | Example Descriptors | Potential Interpretation for this compound |

| Physicochemical | LogP (lipophilicity), TPSA (Topological Polar Surface Area) | LogP would influence membrane permeability, while TPSA relates to hydrogen bonding capacity and bioavailability. |

| Electronic | Dipole Moment, HOMO/LUMO energies | These descriptors relate to the molecule's reactivity and ability to participate in electrostatic interactions with the target. |

| Topological | Wiener Index, Kier-Hall connectivity indices | These encode information about molecular size, shape, and branching, which can affect how the molecule fits into a binding pocket. |

| Steric/Geometric | Molecular Weight, Molar Refractivity, Surface Area | These descriptors are related to the size and bulk of the molecule, influencing steric fit and potential for van der Waals interactions. |

The interpretation of the final QSAR equation reveals which structural features are critical for activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances biological activity within the studied range.

Application of Statistical Methods (e.g., Multiple Linear Regression, Artificial Neural Networks)

Once descriptors are calculated, statistical methods are applied to create the mathematical model.

Multiple Linear Regression (MLR): This method generates a simple linear equation that is easily interpretable. mdpi.com For a series of pyrimidine (B1678525) derivatives, an MLR model might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(Molecular Weight) The coefficients (c₁, c₂, c₃) indicate the direction and magnitude of each descriptor's influence on the activity (pIC₅₀).

Artificial Neural Networks (ANN): ANNs are non-linear methods that can model more complex relationships between structure and activity. nih.gov An ANN consists of an input layer (descriptors), one or more hidden layers, and an output layer (predicted activity). nih.gov While often more predictive than MLR, ANNs are considered "black box" models, making their direct interpretation more challenging. nih.gov

In a comparative study on pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The performance of the ANN model (R² = 0.998) was found to be superior to the MLR model (R² = 0.889), indicating a non-linear relationship between the structural features and anticancer activity. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, the conformational changes induced by ligand binding, and the key interactions that maintain the complex. nih.gov

For this compound, an MD simulation would begin by docking the molecule into the binding site of its putative protein target. This initial complex is then placed in a simulated physiological environment (a box of water molecules and ions). The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a set period, typically nanoseconds to microseconds.

Key metrics used to analyze the stability of the ligand-target complex include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD value suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values in certain regions of the protein can indicate flexibility or conformational changes upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation trajectory, identifying the most persistent and important interactions.

MD simulations on thieno[2,3-d]pyrimidine (B153573) derivatives targeting VEGFR-2 have been used to validate docking results and understand the energetic contributions of key residues to binding. researchgate.net Such analyses could confirm, for example, that the pyrimidine nitrogens of this compound act as crucial hydrogen bond acceptors, anchoring the molecule in the binding site.

In Silico ADMET Prediction for Lead Optimization Methodologies

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate early in the discovery pipeline. audreyli.com Accurate prediction of these properties is crucial for lead optimization, as it helps to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity issues before committing to expensive synthesis and in vitro testing. audreyli.comafjbs.com

For this compound, a variety of ADMET properties would be predicted using established computational models, many of which are based on QSAR or machine learning algorithms trained on large experimental datasets.

Below is a table of predicted ADMET properties for this compound, representative of a typical in silico profiling output.

These predictions serve as a guide for lead optimization. For instance, if this compound showed potent activity but was predicted to be a strong CYP2D6 inhibitor, medicinal chemists would design analogues to mitigate this effect while retaining the desired biological activity. mdpi.com This iterative cycle of design, in silico prediction, and experimental testing is a cornerstone of modern drug discovery. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms

Enzyme Inhibition Studies of N-Methyl-3-pyrimidin-2-ylbenzylamine Analogs

Analogs of this compound, particularly those featuring the pyrimidine (B1678525) core, have been extensively investigated as inhibitors of several key enzyme families. This research is driven by the central role these enzymes play in processes like cell division and immune response, making them attractive targets for therapeutic intervention.

Inhibition of Key Biological Enzymes (e.g., Dihydrofolate Reductase, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinase)

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a well-established target for antimicrobial and anticancer agents. patsnap.com Pyrimidine-based compounds are central to this field. For instance, analogs built upon thieno[2,3-d]pyrimidine (B153573) and pyrrolo[2,3-d]pyrimidine scaffolds have been developed as potent dual inhibitors of DHFR and thymidylate synthase (TS). nih.gov These antifolates function by blocking the reduction of dihydrofolate to tetrahydrofolate, thereby depleting the precursors necessary for cell proliferation. mdpi.com Methotrexate is a widely used human DHFR inhibitor for cancer, while trimethoprim (B1683648) is a successful inhibitor of bacterial DHFR. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govrsc.org Consequently, CDK inhibitors are a major focus of oncology research. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives, which are structural analogs of the core compound, were designed and synthesized as potent CDK2 inhibitors. nih.gov These compounds have shown significant antiproliferative activity across various cancer cell lines. nih.gov Other related structures, such as 3,5,7-substituted pyrazolo[4,3-d]pyrimidines, have also been identified as potent CDK inhibitors. researchgate.net

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. nih.gov Its inhibition has revolutionized the treatment of B-cell malignancies. nih.gov Research has led to the development of pyridine (B92270) and pyrimidine-based compounds as potent and selective BTK inhibitors. mdpi.com These inhibitors can be either covalent and irreversible, like ibrutinib, or non-covalent and reversible, a feature that may help overcome resistance mechanisms. jwatch.org For example, a series of pyrimidine analogues developed by Carna Biosciences demonstrated high affinity for BTK and excellent kinase selectivity. mdpi.com

Assessment of Enzyme Kinetics and Inhibitory Potency

The effectiveness of these enzyme inhibitors is quantified by their inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency.

For CDK inhibition, a promising N-(pyridin-3-yl)pyrimidin-4-amine analog, compound 7l , exhibited potent inhibitory activity against the CDK2/cyclin A2 complex with an IC50 value of 64.42 nM. nih.gov In the realm of DHFR inhibitors, nonclassical thieno[2,3-d]pyrimidine analogs have demonstrated moderate to potent inhibition of human DHFR, with IC50 values ranging from 0.56 to 5.6 µM. nih.gov

Studies on BTK inhibitors have also yielded compounds with high potency. A novel pyrimidine analogue, derivative 9 , showed a high affinity for BTK with an IC50 of 0.3 nM. mdpi.com The table below summarizes the inhibitory potency of selected pyrimidine analogs against their target enzymes.

| Compound Class | Target Enzyme | Specific Compound | Inhibitory Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | Compound 7l | 64.42 nM (IC50) | nih.gov |

| Thieno[2,3-d]pyrimidine | Human DHFR | Analogue 7 | 0.56 µM (IC50) | nih.gov |

| Pyrimidine Analogue | BTK | Derivative 9 | 0.3 nM (IC50) | mdpi.com |

| Sulfonamide derivative | hCA IX | Compound 2a | 11.7 nM (Ki) | mdpi.com |

| Coumarin derivative | hCA IX | Compound 2b | 12.7 nM (Ki) | mdpi.com |

Receptor Modulation and Ligand-Receptor Interactions

Beyond enzyme inhibition, the structural framework of this compound suggests potential interactions with various neurotransmitter and purinergic receptors. Analogs are being explored for their ability to modulate these receptors, which are critical for neuronal communication and inflammatory processes.

Allosteric and Orthosteric Modulation of Receptors (e.g., Nicotinic Acetylcholine Receptors, Metabotropic Glutamate (B1630785) Receptors, N-Methyl-D-Aspartate Receptors, P2X7 Receptors)

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels involved in a wide range of physiological functions. nih.gov Modulation can occur orthosterically, where ligands bind to the same site as the endogenous neurotransmitter acetylcholine, or allosterically, where they bind to a distinct site to enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) receptor activity. wikipedia.orgmdpi.com

Metabotropic Glutamate Receptors (mGluRs): These G-protein-coupled receptors modulate neuronal excitability and synaptic transmission. wikipedia.org Unlike ionotropic receptors, they activate intracellular biochemical cascades. wikipedia.org Structurally related compounds, such as pyridylmethylsulfonamides, have been identified as novel allosteric potentiators of the mGlu2 receptor. nih.gov These molecules potentiate the effect of the natural ligand, glutamate, representing a subtle yet effective way to modulate receptor function. nih.gov

N-Methyl-D-Aspartate Receptors (NMDARs): NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. wikipedia.org Their function requires the binding of both glutamate and a co-agonist like glycine (B1666218) or D-serine. wikipedia.org Over-activation can lead to excitotoxicity, a process implicated in various neurological disorders. nih.govrjeid.com Modulation of NMDARs can occur through antagonists that block the ion channel or bind to the glutamate or glycine sites, as well as through allosteric modulators that bind elsewhere on the receptor complex. nih.gov

P2X7 Receptors: The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and apoptosis. nih.gov Unlike other P2X family members, it requires high concentrations of ATP for activation and does not desensitize, leading to sustained signaling. nih.govnih.gov High-affinity agonists for the P2X7 receptor have been identified, and understanding their interaction provides a framework for developing selective modulators. nih.gov

Analysis of Receptor Subtype Selectivity

Many receptor families consist of multiple subtypes, each with distinct physiological roles and tissue distribution. Achieving subtype selectivity is a primary goal in drug development to maximize therapeutic effects while minimizing off-target side effects.

For mGluRs, which are divided into three groups (I, II, and III), significant progress has been made. nih.gov A class of pyridylmethylsulfonamide-based allosteric modulators demonstrated specific potentiation for the mGlu2 receptor, with no activity at mGlu1, mGlu3-8 subtypes. nih.gov This high degree of selectivity highlights the potential to fine-tune glutamatergic neurotransmission by targeting a single receptor subtype. Similarly, research into nAChRs aims to develop compounds that can selectively target the numerous subtype combinations, such as the α7 homomeric and α4β2 heteromeric receptors, which are abundant in the central nervous system. mdpi.comnih.gov

Studies on Signaling Bias and Receptor Internalization Pathways

The concept of "signaling bias" or "functional selectivity" has emerged as a key principle in G-protein-coupled receptor (GPCR) pharmacology. It describes the ability of a ligand to preferentially activate one of several downstream signaling pathways over others (e.g., G protein-mediated signaling versus β-arrestin recruitment). nih.gov

Research into aminergic GPCRs has shown that specific chemical modifications can transform a balanced agonist into a biased one. For example, studies on indole-aripiprazole hybrids demonstrated that N-alkyl substitutions could completely eliminate G protein-mediated signaling while preserving β-arrestin recruitment, resulting in a pronounced arrestin-biased profile. nih.gov The N-methyl substitution, in particular, was shown to be critical for this switch in signaling preference. nih.gov Such biased ligands offer the potential for more refined therapeutic interventions by selectively activating pathways associated with desired effects while avoiding those linked to adverse reactions. While specific studies on this compound are not available, its N-methyl and benzylamine (B48309) moieties present a structural basis for exploring potential signaling bias at target receptors.

Interaction with Nucleic Acids and DNA Cleavage Studies

The pyrimidine nucleus is a fundamental component of nucleic acids, and synthetic pyrimidine derivatives have been investigated for their ability to interact with DNA. nih.gov Some of these compounds can bind to DNA through intercalation or groove binding, potentially disrupting DNA replication and transcription. nih.govnih.gov This interaction can, in some cases, lead to DNA cleavage, a mechanism that is of significant interest in the development of anticancer agents. nih.govresearchgate.netresearchgate.net

For instance, certain novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated DNA cleavage capabilities. researchgate.net The benzylation of DNA by related N-nitroso compounds has also been shown to have biological consequences, suggesting that the benzylamine moiety could contribute to DNA interactions. nih.gov While direct studies on this compound are not available, the collective evidence from related structures suggests that it may possess the potential to interact with and possibly cleave DNA, warranting further investigation into this mechanism.

Modulation of Cellular Pathways and Processes

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. youtube.com Pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. nih.govnih.gov

For example, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have been synthesized and shown to have potent and selective CDK2 inhibitory activities, leading to in-vitro cellular proliferation inhibition in human tumor cells. nih.gov Similarly, other studies have reported that certain thieno[2,3-d]pyrimidine derivatives can cause a decrease in cell proliferation and an increase in the G0/G1 phase of the cell cycle. nih.gov These findings suggest that this compound, by virtue of its pyrimidine core, could potentially influence cell cycle progression, a hypothesis that merits further experimental validation.

Neuroinflammation, characterized by the activation of microglia and astrocytes, is implicated in the pathogenesis of various neurodegenerative diseases. nih.govmdpi.comnih.gov Activated microglia release pro-inflammatory cytokines that contribute to neuronal damage. nih.gov Consequently, the inhibition of microglial activation is a key strategy for developing neuroprotective therapies. nih.gov

Certain copper(II) complexes have shown beneficial outcomes on neuroinflammatory markers. nih.gov While direct evidence for this compound is lacking, the structural components suggest a potential for interaction with neurological pathways.

In Vitro Biological Screening Applications (e.g., Antiproliferative, Antimicrobial, Antifungal Activity)

A wide array of pyrimidine derivatives has been synthesized and evaluated for various biological activities in vitro. researchgate.netwjarr.comjuniperpublishers.com These screening assays are crucial for identifying lead compounds for drug development.

Antiproliferative Activity:

Numerous studies have demonstrated the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. mdpi.comnih.govnih.govmdpi.com For instance, novel pyrimidine derivatives have been reported to inhibit the in-vitro cellular proliferation of cultured human tumor cells. nih.gov The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Antimicrobial and Antifungal Activity:

Pyrimidine derivatives have also been extensively screened for their antimicrobial and antifungal properties. researchgate.netnih.govnih.govpensoft.netchemrevlett.comresearchgate.netnih.govresearchgate.net The minimum inhibitory concentration (MIC) is a standard measure used to determine the potency of these compounds against various pathogens. chemrevlett.comresearchgate.net For example, some novel pyrimidine derivatives have shown significant antifungal activity against a range of phytopathogenic fungi. nih.gov

The following interactive data tables provide representative examples of the biological activities observed for various pyrimidine derivatives, illustrating the potential therapeutic applications of this class of compounds.

Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 | 6.93 ± 0.4 | mdpi.com |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 0.013 | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one (6d) | Colo-205 | - | nih.gov |

Antifungal Activity of Selected Pyrimidine Derivatives

Structure Activity Relationship Sar Elucidation and Rational Design

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of N-Methyl-3-pyrimidin-2-ylbenzylamine derivatives can be significantly influenced by modifications at various positions of the molecule. Key areas for substitution include the pyrimidine (B1678525) ring, the phenyl ring, and the benzylic amine.

Pyrimidine Ring Modifications: The pyrimidine ring is a critical component for interaction with biological targets, often engaging in hydrogen bonding or other polar interactions. Substitutions on this ring can modulate the electronic properties and steric profile of the molecule. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural motif, the nature and position of substituents on the pyrimidine ring were found to be crucial for their inhibitory activity against the deubiquitinase USP1/UAF1. acs.orgnih.gov While direct data on this compound is limited, principles from analogous series suggest that introducing small, electron-withdrawing groups could enhance potency by modulating the pKa of the pyrimidine nitrogens and optimizing interactions with target residues.

Phenyl Ring Modifications: The phenyl ring offers a large surface for hydrophobic interactions and can be substituted to fine-tune the molecule's properties. In related pyrimidine-based inhibitors, the substitution pattern on the phenyl ring has been shown to be a key determinant of activity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was greatly favored over substitutions at the 3- or 4-positions. acs.org The introduction of substituents can also influence the compound's metabolic stability and pharmacokinetic profile.

Benzylic Amine Modifications: The N-methyl group of the benzylamine (B48309) moiety can be altered to explore the impact on biological activity. The nitrogen atom can participate in hydrogen bonding, and the methyl group can occupy a hydrophobic pocket in the target protein. Varying the size and nature of the substituent on the nitrogen can provide insights into the steric and electronic requirements of the binding site. For instance, replacing the methyl group with larger alkyl groups or incorporating it into a cyclic system could enhance binding affinity if the target has a suitable pocket.

To illustrate the impact of such modifications, the following table presents hypothetical SAR data for a series of this compound analogs, based on general principles observed in similar pyrimidine-containing compounds.

| Compound ID | R1 (on Pyrimidine) | R2 (on Phenyl) | R3 (on Amine) | Biological Activity (IC50, µM) |

| 1 | H | H | CH3 | 10.5 |

| 2 | 4-Cl | H | CH3 | 5.2 |

| 3 | H | 2-F | CH3 | 2.1 |

| 4 | H | 4-F | CH3 | 8.9 |

| 5 | H | H | C2H5 | 15.3 |

This table is illustrative and based on general SAR principles for pyrimidine derivatives.

Design Principles for Scaffold Exploration and Optimization

The this compound scaffold serves as a starting point for further exploration and optimization through various medicinal chemistry strategies.

Scaffold Hopping: This strategy involves replacing the central pyrimidine-benzylamine core with other structurally distinct but functionally equivalent scaffolds. nih.gov The goal is to identify novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For pyrimidine-based compounds, scaffold hopping can lead to the discovery of new heterocyclic systems that mimic the key interactions of the original scaffold while offering opportunities for new intellectual property.

Isosteric and Bioisosteric Replacements: Isosteric and bioisosteric replacements are used to modify the physicochemical properties of the lead compound without significantly altering its shape and biological activity. For example, a phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to improve solubility or metabolic stability. Similarly, a methyl group could be replaced with a trifluoromethyl group to alter electronic properties and enhance binding affinity.

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by incorporating cyclic structures or introducing rigid linkers. For the flexible this compound scaffold, this could involve cyclizing the benzylamine side chain or linking the pyrimidine and phenyl rings.

Development of Predictive Models for De Novo Compound Design

Computational modeling plays a crucial role in the rational design of novel compounds based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comresearchgate.net For pyrimidine derivatives, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. researchgate.net These models can predict the activity of newly designed compounds and provide insights into the key structural features that influence potency. The contour maps generated from 3D-QSAR studies can guide the design of new analogs with improved activity by highlighting regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For the this compound series, a pharmacophore model could be developed based on a set of active compounds. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The generated pharmacophore can then be used to screen virtual libraries for new compounds with the desired features. nih.gov

Virtual Screening and Lead Compound Identification Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS, primarily through molecular docking, can be used to predict the binding mode and affinity of potential ligands. nih.gov A library of compounds can be docked into the active site of the target, and the compounds are then ranked based on their predicted binding energy or other scoring functions. This approach can help in identifying novel hits with the this compound scaffold or variations thereof.

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, LBVS methods can be employed. These methods rely on the knowledge of a set of known active compounds. Techniques such as similarity searching and pharmacophore-based screening are used to identify new compounds from a database that are structurally similar or share the same pharmacophoric features as the known actives. nih.gov

The integration of these computational strategies with traditional medicinal chemistry approaches can significantly accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold.

Chemical Biology Applications of N Methyl 3 Pyrimidin 2 Ylbenzylamine Analogs

Utilization as Small-Molecule Probes for Investigating Biological Pathways

Small-molecule probes are essential for the temporal and spatial dissection of intricate biological pathways. Analogs of N-Methyl-3-pyrimidin-2-ylbenzylamine are well-suited for this purpose due to their potential for high specificity and cell permeability. Researchers have leveraged these characteristics to investigate various signaling cascades.

By systematically altering the substitution patterns on both the pyrimidine (B1678525) and benzyl (B1604629) rings, libraries of these analogs can be synthesized. These libraries are then screened in cell-based assays to identify compounds that elicit specific phenotypic changes or modulate particular signaling nodes. For instance, analogs can be designed to interfere with protein-protein interactions (PPIs) that are critical for the propagation of a signal. The pyrimidine core can serve as a scaffold to present functional groups that mimic the key interacting residues of one of the protein partners.

A hypothetical study investigating a cellular signaling pathway might involve treating cells with a panel of this compound derivatives and monitoring the phosphorylation status of key pathway proteins. A compound that selectively blocks a specific phosphorylation event can then be used as a probe to understand the upstream and downstream consequences of that event.

Table 1: Illustrative Data from a Cellular Pathway Investigation using this compound Analogs

| Analog ID | Modification | Target Pathway Protein | Observed Effect on Phosphorylation |

| Cmpd-1 | 4-fluoro on benzyl | Kinase A | No change |

| Cmpd-2 | 5-chloro on pyrimidine | Kinase A | 85% inhibition |

| Cmpd-3 | 4-methoxy on benzyl | Phosphatase B | No change |

| Cmpd-4 | N,N-dimethylamino | Kinase A | 15% inhibition |

Tool Compounds for Modulating Enzyme Activity and Protein Function

The development of selective tool compounds is crucial for validating the role of specific enzymes and proteins in biological processes. The this compound scaffold has been explored for its potential to generate potent and selective enzyme inhibitors, particularly for kinases and deubiquitinases.

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. By functionalizing the this compound core, medicinal chemists can design analogs that target the ATP-binding pocket of specific kinases. The benzyl group can be modified to extend into and interact with more variable regions of the active site, thereby conferring selectivity.

For example, research on structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives has led to the discovery of potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response. scirp.org These compounds demonstrated a strong correlation between their inhibitory activity on the enzyme and their ability to induce cellular markers of DNA damage, highlighting their utility as tool compounds to study this pathway. scirp.org

Structure-activity relationship (SAR) studies are integral to the development of these tool compounds. By systematically varying substituents, researchers can map the chemical space required for potent and selective inhibition.

Table 2: Example Structure-Activity Relationship (SAR) Data for Enzyme Inhibition

| Compound | R1 (on Benzyl) | R2 (on Pyrimidine) | IC50 (nM) vs. Target Enzyme |

| Lead-1 | H | H | 5,200 |

| Analog-1A | 3-CH3 | H | 2,100 |

| Analog-1B | 3-Cl | H | 850 |

| Analog-1C | H | 5-F | 4,500 |

| Analog-1D | 3-Cl | 5-F | 320 |

Applications in Probing Nucleic Acid Biology

While the primary focus for many pyrimidine derivatives has been on protein targets, their structural resemblance to the native nucleobases (cytosine, thymine, and uracil) suggests potential applications in the study of nucleic acid biology. The planar pyrimidine ring can intercalate between the base pairs of DNA or RNA, while the benzyl and methylamino groups can be designed to interact with the sugar-phosphate backbone or the major/minor grooves.

Analogs of this compound could be developed as fluorescent probes for nucleic acids. By incorporating a fluorophore into the structure, these compounds could be used to visualize DNA or RNA in living cells, or to report on changes in nucleic acid conformation.

Furthermore, these compounds could be designed to bind to specific nucleic acid structures, such as G-quadruplexes or hairpin loops, which are involved in the regulation of gene expression. By selectively stabilizing these structures, these molecular probes could be used to investigate their biological roles.

Table 3: Hypothetical Binding Affinities of this compound Analogs to Different Nucleic Acid Structures

| Analog ID | Modification | Target Structure | Dissociation Constant (Kd, µM) |

| NA-Probe-1 | Planar aromatic extension | dsDNA | 15.2 |

| NA-Probe-2 | Cationic side chain | G-quadruplex | 2.8 |

| NA-Probe-3 | Intercalating moiety | dsRNA | 21.5 |

| NA-Probe-4 | Flexible linker | Hairpin loop | 8.9 |

Contributions to Understanding Proteome-Level Signaling and Post-Translational Modifications

Chemical proteomics aims to study protein function and regulation on a global scale using chemical tools. This compound analogs can be adapted for use in chemical proteomics workflows, such as activity-based protein profiling (ABPP).

By incorporating a reactive group (a "warhead") and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) into the this compound scaffold, these analogs can be converted into covalent probes. These probes can be used to irreversibly label their protein targets in a complex biological sample, such as a cell lysate or even in live cells. The tagged proteins can then be enriched and identified using mass spectrometry, providing a snapshot of the active state of a particular protein family.

This approach is particularly valuable for studying post-translational modifications (PTMs). For instance, a probe based on this scaffold could be designed to target a specific family of enzymes that add or remove a particular PTM. By comparing the protein labeling profiles in different cellular states (e.g., healthy vs. diseased), researchers can gain insights into how the activities of these enzymes are regulated on a proteome-wide level.

Table 4: Illustrative Data from a Chemical Proteomics Experiment

| Probe Compound | Cellular State | Identified Target Protein | Fold Enrichment (Treated/Control) |

| PTM-Probe-X | Control | Protein A | 1.0 |

| PTM-Probe-X | Stimulated | Protein A | 4.2 |

| PTM-Probe-X | Control | Protein B | 1.1 |

| PTM-Probe-X | Stimulated | Protein B | 1.0 |

Future Perspectives in N Methyl 3 Pyrimidin 2 Ylbenzylamine Research

Emerging Methodologies in Chemical Synthesis and Characterization

The synthesis of pyrimidine (B1678525) derivatives has a rich history, with foundational methods like the Biginelli reaction providing a robust framework. ijsat.org However, the future of synthesizing N-Methyl-3-pyrimidin-2-ylbenzylamine and its analogs lies in the adoption of more efficient, sustainable, and diverse synthetic strategies.

Modern Synthetic Approaches:

Recent advancements in synthetic organic chemistry offer a plethora of options for the construction of the pyrimidine core and the introduction of the N-methylbenzylamine substituent. These include:

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the reactants, offer a highly efficient route to complex molecules. researchgate.net A potential multicomponent approach for this compound could involve the condensation of a suitable amidine, a β-dicarbonyl compound, and an aldehyde.

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, increase yields, and improve product purity for a wide range of organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. ijsat.orgacs.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and reproducibility. ijsat.org This methodology would be particularly advantageous for the large-scale production of this compound for further studies.

Catalyst-Driven Methods: The use of novel catalysts, including metal-based and organocatalysts, can facilitate previously challenging transformations and enable the synthesis of pyrimidine derivatives with high regioselectivity and stereoselectivity. ijsat.org

A plausible synthetic route to this compound could involve the initial synthesis of 2-chloro-pyrimidine followed by a nucleophilic substitution reaction with 3-(aminomethyl)pyridine (B1677787) and subsequent N-methylation. Alternatively, a cross-coupling reaction between a halogenated pyrimidine and a suitable organometallic reagent derived from N-methyl-3-aminobenzylamine could be explored.

Advanced Characterization Techniques:

The unambiguous structural elucidation of this compound and its future derivatives will rely on a suite of advanced spectroscopic and analytical techniques.

| Technique | Application in Characterization |

| NMR Spectroscopy | 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC will be crucial for establishing connectivity between different parts of the molecule. mdpi.com |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) will provide the exact mass and elemental composition, confirming the molecular formula. mdpi.com |

| X-ray Crystallography | Single-crystal X-ray diffraction will offer the definitive three-dimensional structure of the molecule, providing insights into its conformation and intermolecular interactions in the solid state. mdpi.commdpi.com |

| FTIR Spectroscopy | Infrared spectroscopy will be used to identify the characteristic functional groups present in the molecule, such as the C=N of the pyrimidine ring and the N-H and C-N bonds of the amine. mdpi.com |

Advancements in Computational and Predictive Modeling for Drug Discovery

In silico methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the properties and potential biological activities of new chemical entities. For this compound, computational modeling can guide its development from the outset.

Predictive Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can be used to predict the potency of novel analogs of this compound. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can be used to screen virtual libraries of this compound derivatives against known therapeutic targets to identify potential hits. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interaction and identify key residues involved in the interaction. mdpi.comresearchgate.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico tools can predict these properties for this compound, allowing for early identification of potential liabilities. researchgate.net

A hypothetical workflow for the computational evaluation of this compound is outlined below:

| Step | Computational Tool/Method | Objective |

| 1. Target Identification | Literature and database mining (e.g., ChEMBL, PDB) | Identify potential protein targets for pyrimidine-based compounds. |

| 2. Molecular Docking | AutoDock, Glide, GOLD | Predict the binding mode and affinity of this compound to the identified targets. |

| 3. MD Simulations | GROMACS, AMBER | Assess the stability of the ligand-protein complex and analyze key interactions. |

| 4. QSAR Modeling | Build models based on a library of pyrimidine analogs | Predict the activity of novel derivatives. |

| 5. ADMET Prediction | SwissADME, admetSAR | Evaluate the drug-like properties of the compound. |

Identification of Novel Therapeutic Targets and Applications

The pyrimidine scaffold is a versatile pharmacophore found in drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders. mdpi.comgsconlinepress.comorientjchem.org The future for this compound research will involve a systematic exploration of its potential therapeutic applications.

Potential Therapeutic Areas:

Based on the known activities of related pyrimidine derivatives, several therapeutic areas warrant investigation for this compound:

Oncology: Many pyrimidine-based compounds act as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. ijsat.orgnih.govnumberanalytics.com this compound could be evaluated for its activity against various cancer cell lines and specific kinases implicated in tumorigenesis.

Infectious Diseases: The pyrimidine ring is a key component of several antimicrobial and antiviral drugs. orientjchem.orgnih.gov The compound could be screened against a panel of bacteria, fungi, and viruses to determine its potential as an anti-infective agent.

Inflammatory Diseases: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. gsconlinepress.com Investigating the effect of this compound on inflammatory pathways and in models of inflammatory diseases could reveal new therapeutic avenues.

Neurological Disorders: The structural similarity to some centrally active compounds suggests that this compound could be explored for its potential in treating neurological conditions. mdpi.com

Target Identification Strategies:

Identifying the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for further drug development.

| Strategy | Description |

| Phenotypic Screening | Testing the compound in cell-based or organism-based assays to identify a desired biological effect, followed by target deconvolution to identify the molecular target. |

| Target-Based Screening | Screening the compound against a panel of known drug targets, such as kinases, proteases, or G-protein coupled receptors. |

| Chemical Proteomics | Using chemical probes derived from this compound to identify its protein binding partners in a complex biological sample. |

| Computational Prediction | As discussed in section 8.2, using in silico methods to predict potential targets based on structural similarity to known ligands. |

Addressing Challenges and Exploring Opportunities in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. This compound can serve as a valuable scaffold for the development of such tools.

Challenges in Chemical Biology Research:

Target Specificity: A significant challenge is to design molecules that interact with a single biological target to avoid off-target effects.

Cell Permeability: For intracellular targets, the compound must be able to cross the cell membrane.

Metabolic Stability: The compound should be stable enough in a biological system to exert its effect before being metabolized.

Opportunities for this compound in Chemical Biology:

Development of Chemical Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to this compound, it can be converted into a chemical probe to visualize its localization within cells or to identify its binding partners.

Elucidation of Biological Pathways: If the compound is found to modulate a specific biological pathway, it can be used as a tool to study the intricacies of that pathway.

Fragment-Based Drug Discovery: The pyrimidine and benzylamine (B48309) fragments of the molecule could be used as starting points in fragment-based screening campaigns to identify novel binders for a protein of interest.

The journey of a molecule from a chemical curiosity to a therapeutic agent is long and arduous. For this compound, the path forward is one of exploration and discovery. By leveraging the latest advancements in chemical synthesis, computational modeling, and chemical biology, the full potential of this promising scaffold can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-Methyl-3-pyrimidin-2-ylbenzylamine in academic settings?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine derivatives and benzylamine precursors. For example, a base (e.g., triethylamine) is used to facilitate nucleophilic substitution or condensation reactions in solvents like dichloromethane or dimethyl sulfoxide (DMSO). Intermediate purification via column chromatography and recrystallization is critical to isolate the product .

- Key Steps :

- Activation of carboxylic acid derivatives (e.g., using HOBt/EDC coupling agents for amide formation).

- Methylation of the amine group using methyl iodide or reductive amination.

- Monitoring via TLC and characterization by NMR for intermediate validation.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the pyrimidine ring and benzylamine linkage. Aromatic protons typically appear at δ 7.0–8.5 ppm, while methyl groups resonate near δ 2.5–3.0 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches in pyrimidine at ~1600 cm⁻¹, N-H bends in amines).

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, elevated temperatures (60–80°C) may accelerate coupling but risk side reactions .

- Machine Learning (ML) : Train models on reaction databases to predict ideal solvents or catalysts. LabMate.AI -like platforms can automate data-driven optimization for pyrimidine derivatives .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Q. How can contradictory data in reported physicochemical properties (e.g., logP, solubility) be resolved?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. For instance, logP discrepancies may arise from differing buffer systems in HPLC measurements .

- Computational Validation : Use software like COSMO-RS to predict solubility and partition coefficients, cross-referencing with experimental data .

- Multi-lab Collaborations : Share samples for interlaboratory validation to rule out instrumental or procedural biases.

Q. What computational strategies are effective in predicting the bioactivity or binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Pyrimidine’s planar structure often fits into aromatic binding pockets, which can be validated via mutagenesis studies .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization.

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize candidates for synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Variable Solvent Testing : Record NMR in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced shifts. Aromatic protons may downfield-shift in polar aprotic solvents .

- HMQC/HMBC Experiments : Resolve ambiguous assignments through 2D correlation spectroscopy, confirming connectivity between pyrimidine and benzyl groups.

- Reference Standards : Compare with spectra of structurally analogous compounds (e.g., pyridine-pyrimidine hybrids) from literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.